5-Amino-2-bromo-4-chlorophenol
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Overview
Description
5-Amino-2-bromo-4-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, characterized by the presence of amino, bromo, and chloro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-bromo-4-chlorophenol can be synthesized through a multi-step process. One common method involves the bromination of 5-amino-2-chlorophenol. The reaction is typically carried out in a mixture of dichloromethane and methanol, with tetrabutylammonium tribromide as the brominating agent. The reaction mixture is stirred at room temperature for about 20 minutes, followed by partitioning between saturated aqueous sodium sulfite and ether. The organic layer is then separated, washed, dried, and purified by flash chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves similar synthetic routes as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and chloro) on the aromatic ring.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include substituted phenols or anilines.
Oxidation: Nitro derivatives.
Reduction: Amines.
Scientific Research Applications
5-Amino-2-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-chlorophenol depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents on the aromatic ring allows for diverse interactions with molecular targets, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-chlorophenol
- 4-Amino-5-bromo-2-chloropyrimidine
- 2-Amino-4-bromophenol
Uniqueness
5-Amino-2-bromo-4-chlorophenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
5-amino-2-bromo-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVVSVAORUSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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